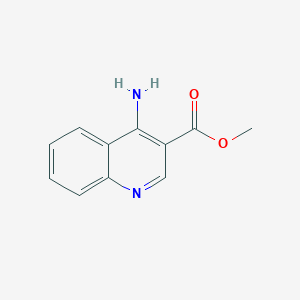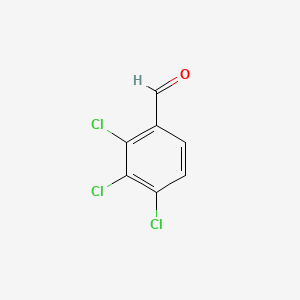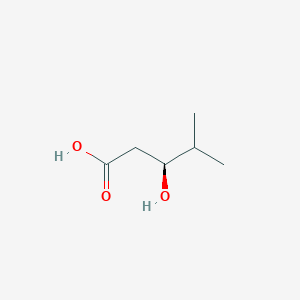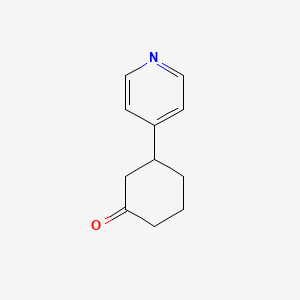
3-(4-Pyridinyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyridinyl)cyclohexanone, also known as PCC, is a popular organic compound used in scientific research and various industries. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol .
Molecular Structure Analysis
Cyclohexanone, a related compound, exists almost exclusively in the chair form and only a small amount in skew–boat forms . The conformational features of cyclohexanone show flattening of the ring at the region of the carbonyl group .Physical And Chemical Properties Analysis
3-(4-Pyridinyl)cyclohexanone has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . Physical properties of matter include color, density, hardness, and melting and boiling points .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Building Block
3-(4-Pyridinyl)cyclohexanone: serves as a versatile building block in chemical synthesis . Its structure allows for various chemical modifications, making it suitable for constructing complex organic molecules. This compound can undergo reactions such as nucleophilic addition or condensation to form a wide array of derivatives with potential pharmacological activities.
Medicinal Chemistry
In medicinal chemistry, 3-(4-Pyridinyl)cyclohexanone is used to synthesize compounds with potential therapeutic benefits . Its pyridine moiety is a common feature in drugs that target central nervous system disorders, while the cyclohexanone portion can be modified to enhance the pharmacokinetic properties of the resulting compounds.
Biological Activity Profiling
The compound’s derivatives are often screened for biological activity. By attaching different substituents to the 3-(4-Pyridinyl)cyclohexanone core, researchers can create libraries of compounds to be tested against various biological targets, such as enzymes or receptors .
Material Science
In material science, 3-(4-Pyridinyl)cyclohexanone derivatives can be used to synthesize novel polymers or small molecules that exhibit unique physical properties, such as conductivity or fluorescence. These materials have applications in electronics, photonics, and as sensors .
Catalysis
This compound can also play a role in catalysis. Its structure can be incorporated into catalysts that facilitate a variety of chemical reactions, potentially improving efficiency and selectivity in industrial processes .
Agrochemical Research
In agrochemical research, 3-(4-Pyridinyl)cyclohexanone derivatives can be explored for their potential use as pesticides or herbicides. The pyridine ring, in particular, is a common motif in molecules with herbicidal activity .
Environmental Science
Derivatives of 3-(4-Pyridinyl)cyclohexanone may be studied for their environmental impact, such as their biodegradability or potential to bioaccumulate. Understanding these properties is crucial for developing eco-friendly chemicals .
Analytical Chemistry
Lastly, 3-(4-Pyridinyl)cyclohexanone can be used in analytical chemistry as a standard or reagent in various spectroscopic and chromatographic methods. It can help in the quantification or detection of other substances due to its distinct chemical properties .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNHIXEVWGHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


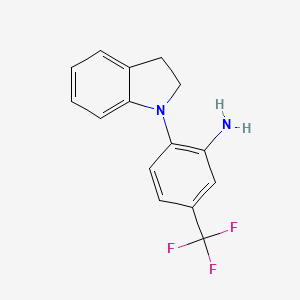


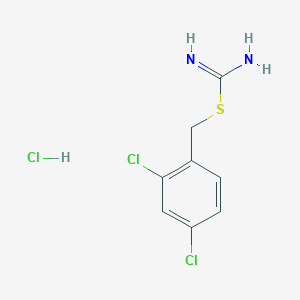
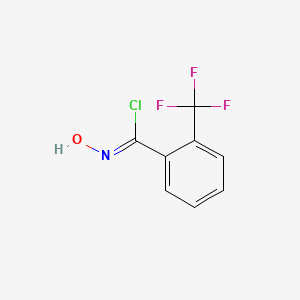
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
